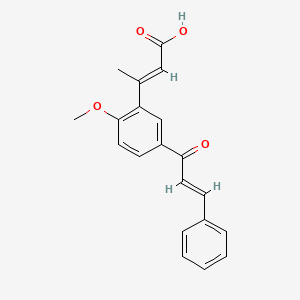
(E,E)-3-(2-Methoxy-5-(1-oxo-3-phenyl-2-propenyl)phenyl)-2-butenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E,E)-3-(2-Methoxy-5-(1-oxo-3-phenyl-2-propenyl)phenyl)-2-butenoic acid is an organic compound that belongs to the class of phenylbutenoic acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-3-(2-Methoxy-5-(1-oxo-3-phenyl-2-propenyl)phenyl)-2-butenoic acid typically involves multi-step organic reactions. One common approach might include:
Aldol Condensation: Combining an aromatic aldehyde with a ketone to form an α,β-unsaturated carbonyl compound.
Methoxylation: Introducing a methoxy group into the aromatic ring.
Butenoic Acid Formation: Converting the intermediate into the final butenoic acid structure through various organic transformations.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques like crystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(E,E)-3-(2-Methoxy-5-(1-oxo-3-phenyl-2-propenyl)phenyl)-2-butenoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized forms.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacing functional groups with others, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as anti-inflammatory or anticancer properties.
Medicine: Explored for therapeutic uses, possibly as a drug candidate.
Industry: Utilized in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism by which (E,E)-3-(2-Methoxy-5-(1-oxo-3-phenyl-2-propenyl)phenyl)-2-butenoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the observed effects. For example, it might inhibit specific enzymes involved in inflammation or cancer cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Cinnamic Acid Derivatives: Compounds with similar structures but different substituents on the aromatic ring.
Phenylbutenoic Acids: Other compounds in the same class with variations in the side chains or functional groups.
Uniqueness
(E,E)-3-(2-Methoxy-5-(1-oxo-3-phenyl-2-propenyl)phenyl)-2-butenoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness can make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
82885-73-2 |
|---|---|
Fórmula molecular |
C20H18O4 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
(E)-3-[2-methoxy-5-[(E)-3-phenylprop-2-enoyl]phenyl]but-2-enoic acid |
InChI |
InChI=1S/C20H18O4/c1-14(12-20(22)23)17-13-16(9-11-19(17)24-2)18(21)10-8-15-6-4-3-5-7-15/h3-13H,1-2H3,(H,22,23)/b10-8+,14-12+ |
Clave InChI |
OKCNUCLRBVLDQF-SHQVAAIUSA-N |
SMILES isomérico |
C/C(=C\C(=O)O)/C1=C(C=CC(=C1)C(=O)/C=C/C2=CC=CC=C2)OC |
SMILES canónico |
CC(=CC(=O)O)C1=C(C=CC(=C1)C(=O)C=CC2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




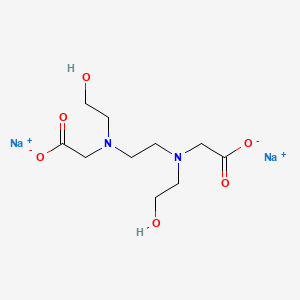
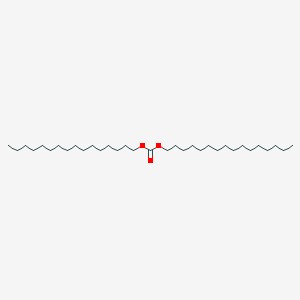
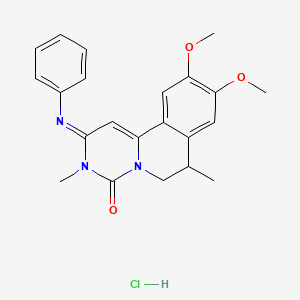


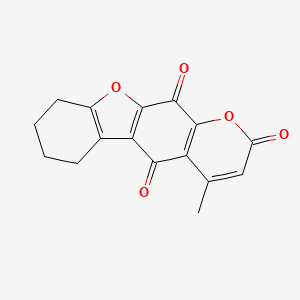
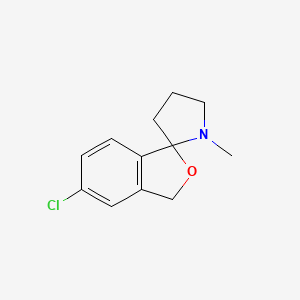
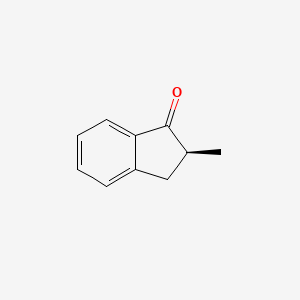
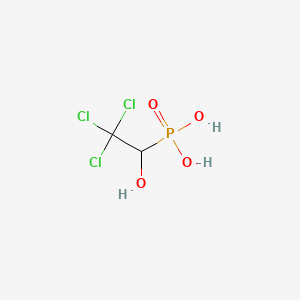
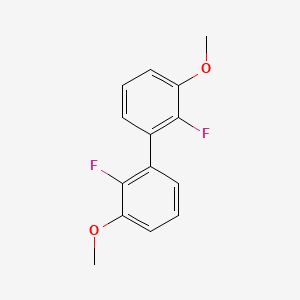
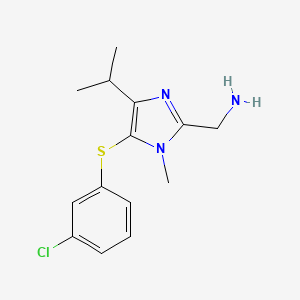
![[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 2-(mercaptomethyl)-5-methyl-](/img/structure/B12724630.png)
